molecular formula C12H18N4O B11812343 N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine

Cat. No.: B11812343
M. Wt: 234.30 g/mol
InChI Key: MHVWUHMBQUHCEY-UHFFFAOYSA-N
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Description

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is a compound that contains a pyrimidine ring substituted with a morpholine group and a cyclopropanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine typically involves the reaction of a pyrimidine derivative with a morpholine and cyclopropanamine. The specific synthetic route can vary, but a common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the production of inflammatory mediators by interacting with enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

  • N-((2-Morpholinopyrimidin-4-yl)methyl)cyclopropanamine
  • N-((2-Morpholinopyrimidin-6-yl)methyl)cyclopropanamine
  • N-((2-Morpholinopyrimidin-3-yl)methyl)cyclopropanamine

Uniqueness

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the morpholine and cyclopropanamine groups provides distinct properties compared to other similar compounds .

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]cyclopropanamine

InChI

InChI=1S/C12H18N4O/c1-2-11(1)13-7-10-8-14-12(15-9-10)16-3-5-17-6-4-16/h8-9,11,13H,1-7H2

InChI Key

MHVWUHMBQUHCEY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CN=C(N=C2)N3CCOCC3

Origin of Product

United States

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